![molecular formula C10H14ClN3O B1467466 6-chloro-2-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine CAS No. 1111698-34-0](/img/structure/B1467466.png)
6-chloro-2-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine
Overview
Description
Scientific Research Applications
Synthesis of Fungicidal Derivatives
Pyrimidin-4-amine derivatives have been synthesized and evaluated for their fungicidal properties. For example, the synthesis of methyl esters of 5-amino-4-(substituted amino)-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids via reactions involving pyrimidinyl amino acids indicates the potential for creating compounds with fungicidal activity. This route involves reactions of dichloro-methylthiopyrimidines with amines, highlighting the versatility of pyrimidin-4-amine derivatives in synthesizing biologically active compounds (Tumkevičius, Urbonas, & Vainilavicius, 2000).
Development of Insecticidal and Acaricidal Agents
Research into novel pyrimidinamine derivatives, including those with phenyloxazole moieties, has shown remarkable insecticidal and acaricidal activities. These studies involve the design, synthesis, and biological evaluation of these compounds, demonstrating their efficacy against pests such as Aphis fabae and Tetranychus cinnabarinus. This suggests that modifications to the pyrimidin-4-amine structure can lead to potent biologically active agents, potentially applicable in agricultural sciences (Zhang et al., 2019).
Antimicrobial Activity
Pyrimidine derivatives have been explored for their antimicrobial potential. The synthesis of pyrimidine salts with chloranilic and picric acids, leading to compounds with in vitro antibacterial and antifungal activities, exemplifies the application of pyrimidin-4-amine derivatives in developing new antimicrobial agents. These findings support the notion that structurally diverse pyrimidine derivatives can serve as a basis for the discovery of new antimicrobial compounds (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).
Mechanism of Action
Action Environment
The action, efficacy, and stability of 6-chloro-2-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine can be influenced by various environmental factors. For instance, the presence of other molecules that bind to SYK could affect its efficacy. Additionally, factors such as pH and temperature could potentially affect its stability .
properties
IUPAC Name |
6-chloro-2-methyl-N-(oxolan-2-ylmethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7-13-9(11)5-10(14-7)12-6-8-3-2-4-15-8/h5,8H,2-4,6H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBSVELXNCFKIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC2CCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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